

# Downstream Effects of VZ185-Mediated Degradation: An In-depth Technical Guide

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## Compound of Interest

Compound Name: VZ185

Cat. No.: B611792

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## Abstract

**VZ185** is a potent, fast, and selective heterobifunctional PROTAC (Proteolysis Targeting Chimera) that orchestrates the degradation of two key epigenetic regulators: BRD7 and BRD9. By hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase, **VZ185** flags these bromodomain-containing proteins for proteasomal degradation, leading to a cascade of downstream effects with significant therapeutic potential, particularly in oncology. This technical guide provides a comprehensive overview of the molecular consequences of **VZ185**-mediated degradation of BRD7 and BRD9, focusing on the perturbation of the SWI/SNF chromatin remodeling complex, subsequent alterations in gene expression, and the induction of cytotoxic effects in cancer cells. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts centered on this novel degrader.

## Introduction to VZ185: A Dual Degradator of BRD7 and BRD9

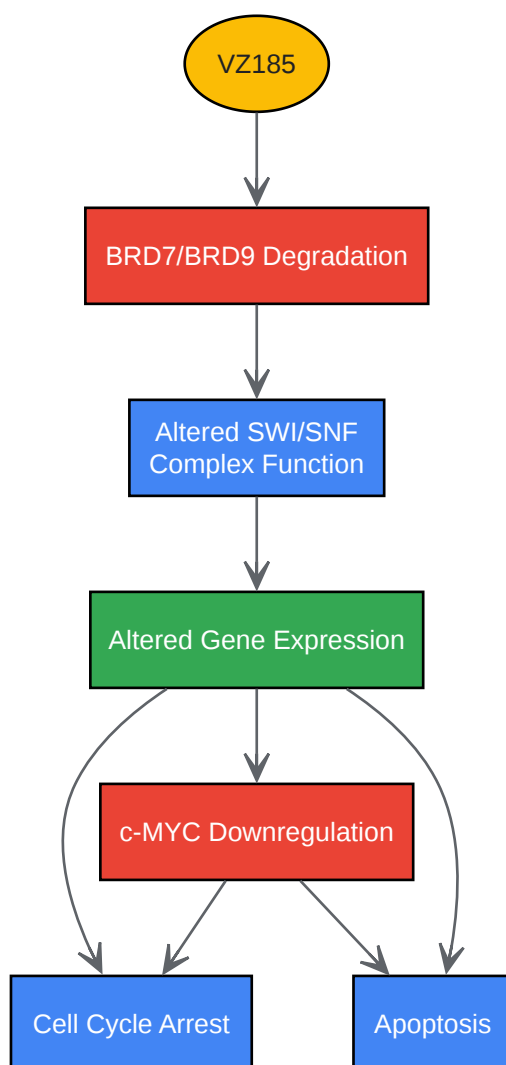
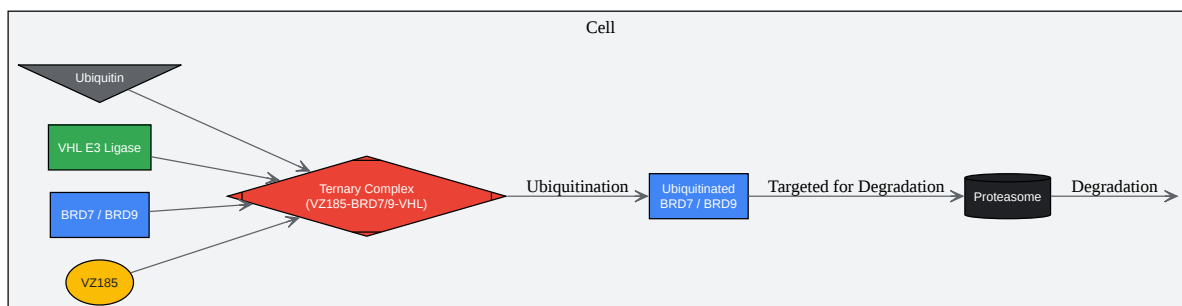
**VZ185** is a chemical probe designed to induce the degradation of BRD7 and BRD9, which are integral subunits of the mammalian SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complexes, specifically the PBAF and BAF complexes, respectively[1]. These complexes play a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors[2][3].

Dysregulation of SWI/SNF complex activity is frequently implicated in various cancers, making its components attractive therapeutic targets[2].

Unlike traditional inhibitors that merely block the function of a target protein, **VZ185** leverages the cell's own protein disposal machinery—the ubiquitin-proteasome system—to eliminate BRD7 and BRD9 altogether[3]. This degradation-based approach can offer a more profound and sustained biological response compared to inhibition. **VZ185** accomplishes this by acting as a molecular bridge, simultaneously binding to BRD7 or BRD9 and the VHL E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target proteins[3].

## Mechanism of Action of VZ185

The activity of **VZ185** is dependent on the formation of a ternary complex involving the **VZ185** molecule, the target protein (BRD7 or BRD9), and the VHL E3 ligase[3]. This proximity-induced ubiquitination is a catalytic process, allowing a single molecule of **VZ185** to trigger the degradation of multiple target protein molecules. The degradation process is contingent on a functional ubiquitin-proteasome system, as evidenced by the rescue of BRD7 and BRD9 levels upon treatment with proteasome inhibitors like MG132[2].





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